molecular formula C5H2BrClN2O2 B1284014 2-Bromo-3-chloro-5-nitropyridine CAS No. 22353-41-9

2-Bromo-3-chloro-5-nitropyridine

Cat. No.: B1284014
CAS No.: 22353-41-9
M. Wt: 237.44 g/mol
InChI Key: VDVNBTTZUJOHJZ-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-5-nitropyridine is an organic compound with the molecular formula C5H2BrClN2O2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of bromine, chlorine, and nitro groups attached to the pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-5-nitropyridine typically involves the nitration of 2-bromo-3-chloropyridine. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-5-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, solvents such as dimethylformamide or ethanol, and bases like potassium carbonate.

    Reduction Reactions: Hydrogen gas with palladium on carbon catalyst or metal hydrides like lithium aluminum hydride.

    Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium phosphate.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-5-nitropyridine depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example:

Comparison with Similar Compounds

2-Bromo-3-chloro-5-nitropyridine can be compared with other halogenated nitropyridines, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and makes it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

2-bromo-3-chloro-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN2O2/c6-5-4(7)1-3(2-8-5)9(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVNBTTZUJOHJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562007
Record name 2-Bromo-3-chloro-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22353-41-9
Record name 2-Bromo-3-chloro-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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